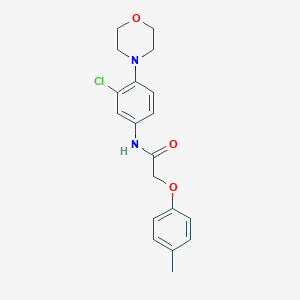
N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-p-tolyloxy-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-p-tolyloxy-acetamide, commonly known as CMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CMPT belongs to the class of amide derivatives and has a molecular formula of C21H24ClN2O3.
Mécanisme D'action
The mechanism of action of CMPT is not fully understood. However, studies have suggested that CMPT induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. CMPT has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
CMPT has been shown to exhibit several biochemical and physiological effects. Studies have reported that CMPT inhibits the proliferation of cancer cells by inducing cell cycle arrest in the G0/G1 phase. CMPT has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CMPT is its potent antitumor activity against various cancer cell lines. This makes CMPT a potential candidate for the development of new anticancer drugs. However, the limitations of CMPT include its poor solubility in water, which makes it difficult to administer in vivo. Additionally, the toxicity of CMPT has not been fully evaluated, and further studies are needed to determine its safety profile.
Orientations Futures
Several future directions can be explored in the field of CMPT research. One potential direction is the development of new formulations of CMPT that improve its solubility and bioavailability. Another direction is the evaluation of the toxicity of CMPT in vivo, which will provide important information for the development of CMPT-based drugs. Additionally, the mechanism of action of CMPT needs to be further elucidated to identify potential targets for drug development. Finally, the potential applications of CMPT in other fields, such as agriculture and environmental science, need to be explored.
Méthodes De Synthèse
The synthesis of CMPT involves a multi-step procedure that includes the reaction of 3-chloro-4-morpholin-4-yl-phenylamine with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with potassium phthalimide. The final step involves the reaction of the phthalimide intermediate with 2-hydroxyacetophenone in the presence of potassium carbonate. The yield of CMPT obtained from this procedure is typically above 90%.
Applications De Recherche Scientifique
CMPT has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported that CMPT exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. CMPT has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
Propriétés
Nom du produit |
N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-p-tolyloxy-acetamide |
|---|---|
Formule moléculaire |
C19H21ClN2O3 |
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-14-2-5-16(6-3-14)25-13-19(23)21-15-4-7-18(17(20)12-15)22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Clé InChI |
ZDEMFEKMFFJUEK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B253001.png)

![N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B253004.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B253006.png)





![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B253024.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B253025.png)


